

# Chemical and physical properties of (Rac)-Modipafant

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-Modipafant

Cat. No.: B1677385

[Get Quote](#)

## (Rac)-Modipafant: A Technical Guide for Researchers

**(Rac)-Modipafant**, also known as UK-74505, is a potent, orally active, and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).<sup>[1][2]</sup> This technical guide provides an in-depth overview of its chemical and physical properties, mechanism of action, and key experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**(Rac)-Modipafant** is a synthetic small molecule belonging to the dihydropyridine class of compounds. Its systematic IUPAC name is ethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-5-((pyridin-2-yl)carbamoyl)-3-pyridinecarboxylate. Below is a summary of its key chemical and physical properties.

Property	Value	Reference
CAS Number	122956-68-7	[2]
Molecular Formula	C34H29ClN6O3	[2]
Molecular Weight	605.09 g/mol	[2]
Physical State	Solid (powder)	Inferred from storage information
Solubility	DMSO: $\geq 50$ mg/mL (82.63 mM)	[1]
Storage	Store at -20°C	[1]

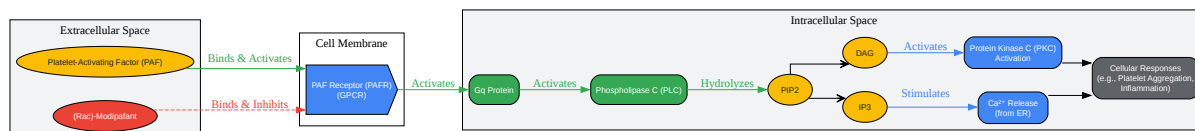
## Mechanism of Action: PAF Receptor Antagonism

**(Rac)-Modipafant** exerts its pharmacological effects by acting as a competitive and selective antagonist at the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.

The PAF receptor (PAFR) is a G-protein coupled receptor (GPCR). Upon binding of PAF, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. **(Rac)-Modipafant** competitively binds to the PAFR, thereby preventing the binding of PAF and inhibiting the downstream signaling events.

## Signaling Pathway of PAF Receptor Activation and Inhibition by (Rac)-Modipafant

The following diagram illustrates the signaling pathway initiated by PAF binding to its receptor and the point of inhibition by **(Rac)-Modipafant**.



[Click to download full resolution via product page](#)

### PAF Receptor Signaling and Inhibition

## Experimental Protocols

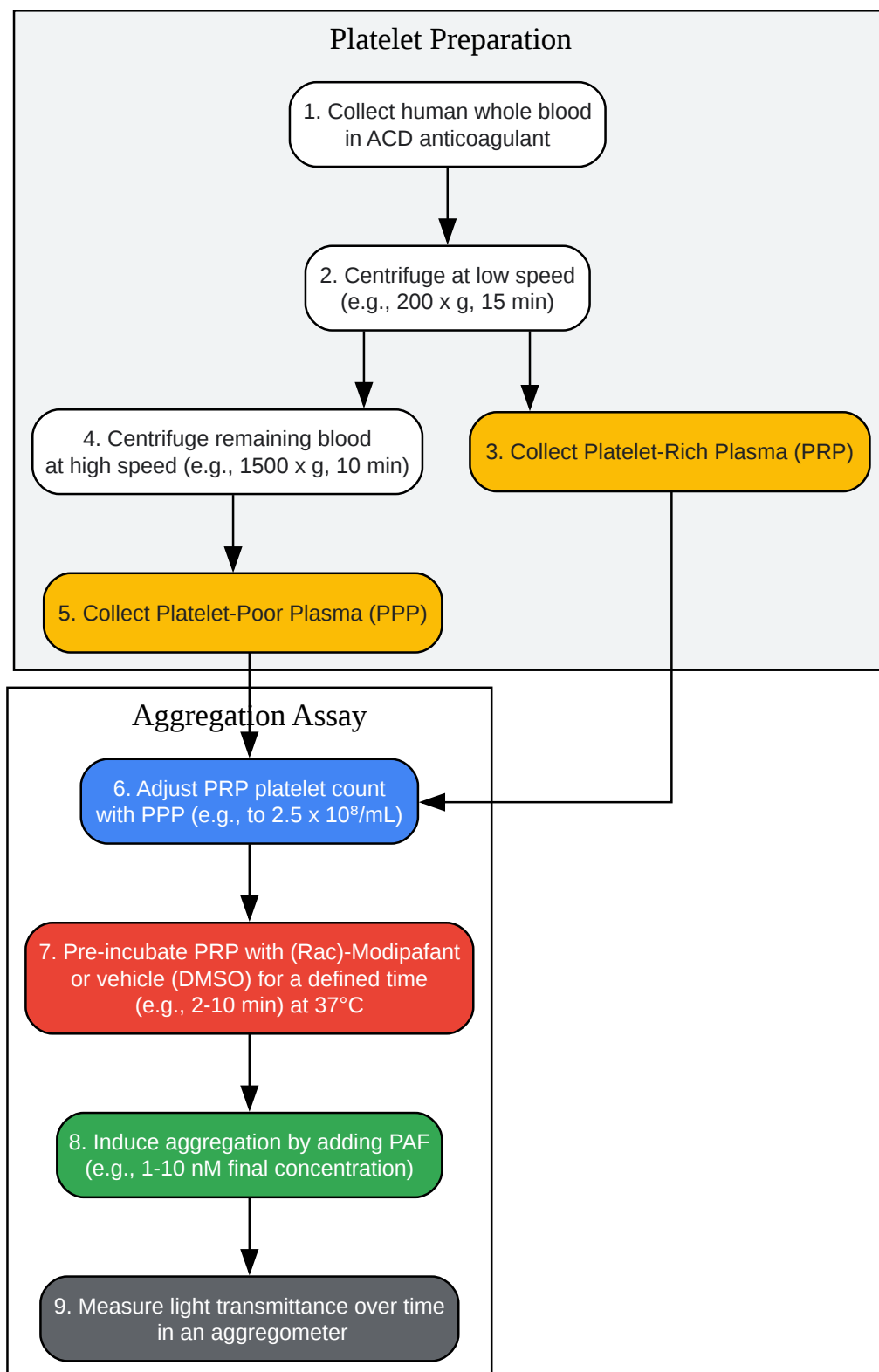
The following sections provide detailed methodologies for key experiments used to characterize the activity of **(Rac)-Modipafant**.

### PAF-Induced Platelet Aggregation Assay

This assay is fundamental for evaluating the inhibitory effect of **(Rac)-Modipafant** on PAF-induced platelet activation.

- Human whole blood
- Acid-Citrate-Dextrose (ACD) solution
- Platelet-Rich Plasma (PRP)
- Platelet-Poor Plasma (PPP)
- Platelet-Activating Factor (PAF)
- **(Rac)-Modipafant**
- Phosphate Buffered Saline (PBS)

- Aggregometer



[Click to download full resolution via product page](#)

## Platelet Aggregation Assay Workflow

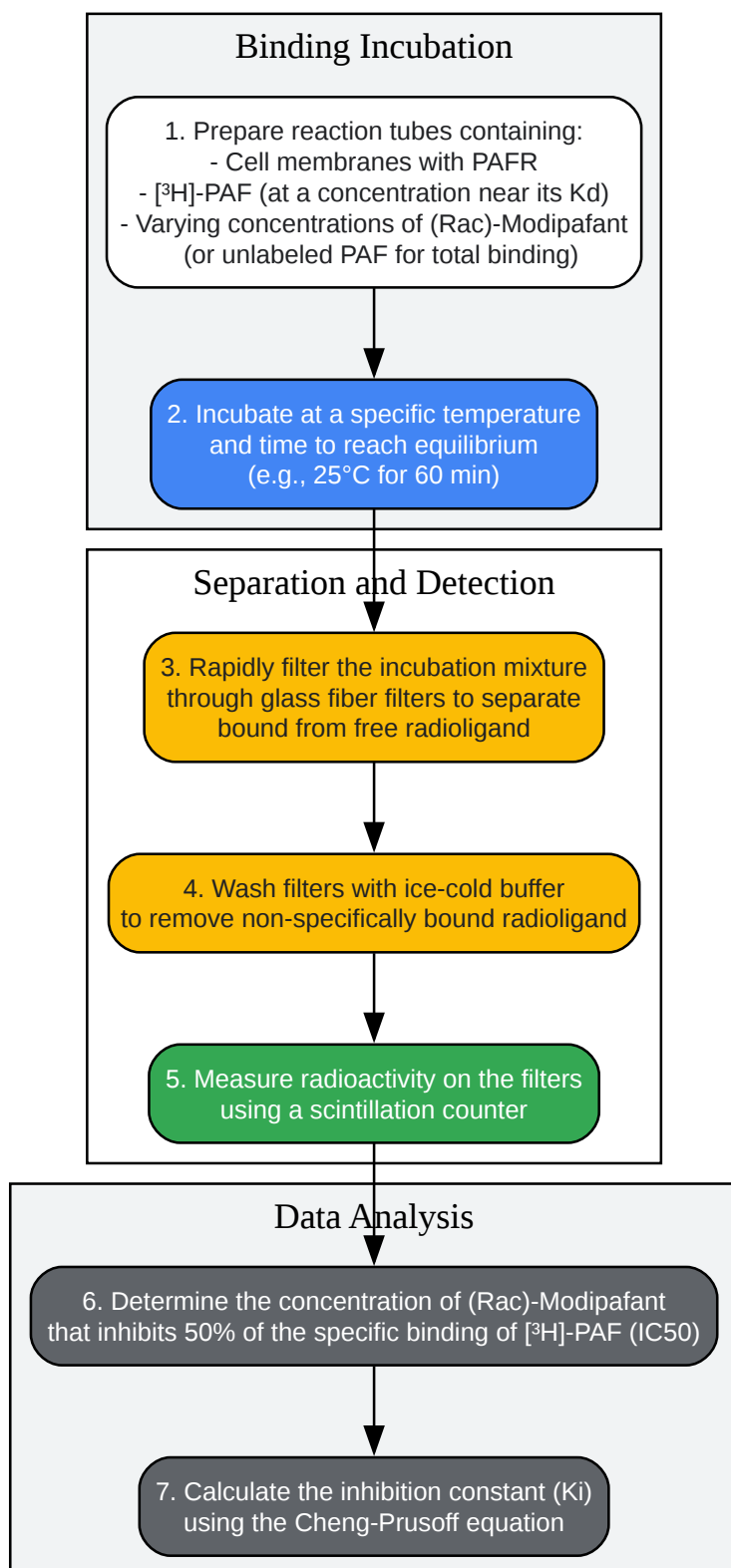
The inhibitory activity of **(Rac)-Modipafant** is quantified by determining its IC50 value, which is the concentration of the compound that inhibits 50% of the PAF-induced platelet aggregation.

Parameter	Value	Reference
IC50 (Rabbit Platelets)	26.3 nM (0.25 min preincubation)	[1]
1.12 nM (60 min preincubation)	[1]	

## PAF Receptor Binding Assay

This assay is used to determine the binding affinity of **(Rac)-Modipafant** to the PAF receptor.

- Cell membranes expressing PAF receptor (e.g., from platelets or transfected cell lines)
- Radiolabeled PAF (e.g., [<sup>3</sup>H]-PAF)
- **(Rac)-Modipafant**
- Binding buffer (e.g., Tris-HCl with MgCl<sub>2</sub> and BSA)
- Glass fiber filters
- Scintillation counter



[Click to download full resolution via product page](#)

### PAF Receptor Binding Assay Workflow

The binding affinity of **(Rac)-Modipafant** is typically expressed as the inhibition constant ( $K_i$ ). While a specific  $K_i$  value for **(Rac)-Modipafant** was not found in the provided search results, the  $IC_{50}$  from competitive binding assays is a key parameter. The Cheng-Prusoff equation ( $K_i = IC_{50} / (1 + [L]/K_d)$ ) is used to calculate the  $K_i$  from the  $IC_{50}$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.

## In Vivo Studies

**(Rac)-Modipafant** has been evaluated in various in vivo models, demonstrating its oral activity and long duration of action. For instance, in a study with BALB/c mice infected with the DEN-2 strain of the Dengue virus, oral administration of **(Rac)-Modipafant** (10 mg/kg, twice daily) was shown to prevent severe Dengue infection.<sup>[1]</sup>

## Conclusion

**(Rac)-Modipafant** is a well-characterized PAF receptor antagonist with potent in vitro and in vivo activity. Its chemical and physical properties, coupled with a well-defined mechanism of action, make it a valuable tool for research into the physiological and pathological roles of the Platelet-Activating Factor. The experimental protocols outlined in this guide provide a framework for the further investigation of this and other PAF receptor antagonists.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. file.glpbio.com [file.glpbio.com]
- 2. (Rac)-Modipafant - MedChem Express [bioscience.co.uk]
- To cite this document: BenchChem. [Chemical and physical properties of (Rac)-Modipafant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677385#chemical-and-physical-properties-of-rac-modipafant]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)